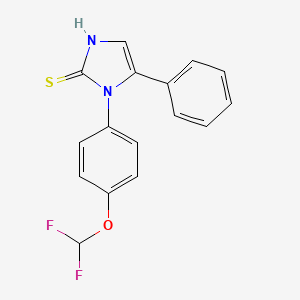

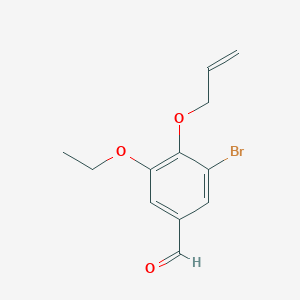

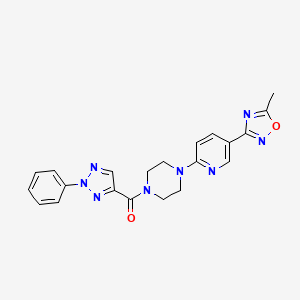

4-(Allyloxy)-3-bromo-5-ethoxybenzaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Allyloxy)-3-bromo-5-ethoxybenzaldehyde, commonly known as ABE, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. ABE is a versatile compound that has been used in organic synthesis, medicinal chemistry, and material science.

Scientific Research Applications

Synthesis and Chemical Characterization

4-(Allyloxy)-3-bromo-5-ethoxybenzaldehyde, although not directly mentioned, shares structural similarities with compounds investigated in the realm of synthetic chemistry for the preparation of complex molecules. For instance, derivatives of benzaldehydes have been synthesized for the development of novel non-peptide CCR5 antagonists, highlighting the versatility of benzaldehyde derivatives in medicinal chemistry. These compounds were characterized using various spectroscopic techniques, demonstrating the importance of benzaldehyde derivatives in the synthesis of biologically active compounds (H. Bi, 2014), (Cheng De-ju, 2015).

Material Science and Liquid Crystals

In material science, derivatives of benzaldehydes, including those structurally related to 4-(Allyloxy)-3-bromo-5-ethoxybenzaldehyde, are crucial in the synthesis of liquid crystalline and fire retardant molecules. These applications are exemplified by the synthesis of six-armed cyclotriphosphazene core molecules, which were characterized for their mesophase behavior and fire retardant properties, demonstrating the potential of such compounds in advanced material applications (Z. Jamain, M. Khairuddean, Tay Guan-Seng, 2020).

Organic Synthesis and Catalysis

The versatility of benzaldehyde derivatives extends to organic synthesis and catalysis, where such compounds are employed as intermediates in complex reactions. For example, the synthesis of bis-aldehyde monomers and their conversion into electrically conductive pristine polyazomethines showcases the utility of these derivatives in creating materials with specific electrical properties (A. Hafeez, Z. Akhter, J. Gallagher, N. Khan, A. Gul, Faiz Ullah Shah, 2019). Additionally, the development of secondary amide-based linkers for solid phase organic synthesis illustrates the role of benzaldehyde derivatives in facilitating the synthesis of a wide range of organic molecules (E. Swayze, 1997).

Catalytic Reactions and Cross-Coupling

Benzaldehyde derivatives also play a critical role in catalytic reactions and cross-coupling processes. Studies on the ruthenium-mediated isomerization and ring-closing metathesis demonstrate the potential of these compounds in the synthesis of benzo-fused heterocycles, highlighting the importance of such derivatives in the development of catalysts for organic synthesis (W. V. Otterlo, R. Pathak, C. B. Koning, 2003).

properties

IUPAC Name |

3-bromo-5-ethoxy-4-prop-2-enoxybenzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13BrO3/c1-3-5-16-12-10(13)6-9(8-14)7-11(12)15-4-2/h3,6-8H,1,4-5H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNXYFRWECZCTTP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=CC(=C1)C=O)Br)OCC=C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13BrO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Allyloxy)-3-bromo-5-ethoxybenzaldehyde | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-amino-N-[(3-nitrophenyl)methylideneamino]benzamide](/img/structure/B2728819.png)

![2-chloro-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]pyridine-4-carboxamide](/img/structure/B2728821.png)

![[2-(3,4-Difluoroanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate](/img/structure/B2728822.png)

![N-[3-(4-phenylpiperazin-1-yl)propyl]benzenesulfonamide](/img/structure/B2728824.png)

![N-(3-(1H-imidazol-1-yl)propyl)-7-ethyl-8-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2728835.png)

![N-(2,3-dimethylphenyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2728836.png)